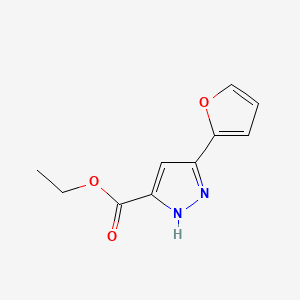

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVBXAZEQDJUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Ethyl 3-(Furan-2-yl)-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous pharmacologically active agents.[1][2] This document outlines a robust and reproducible synthetic methodology, grounded in the classical Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl precursor with hydrazine.[3][4][5][6][7] We delve into the mechanistic underpinnings of this transformation, providing field-proven insights into reaction optimization. Furthermore, a complete protocol for the synthesis of the key intermediate, ethyl 4-(2-furyl)-2,4-dioxobutanoate, is detailed. The guide culminates in a thorough characterization of the final product using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, complete with expected data and interpretations. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Furan-Pyrazole Scaffolds

The fusion of distinct heterocyclic rings into a single molecular entity is a cornerstone of modern medicinal chemistry, often leading to synergistic or novel pharmacological profiles. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure, appearing in a wide array of approved drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and various agents with antitumor, antimicrobial, and analgesic properties.[1][2]

The furan moiety, an oxygen-containing aromatic heterocycle, is also prevalent in bioactive natural products and synthetic compounds.[8] The strategic combination of the furan and pyrazole rings in ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate creates a molecule with a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex pharmaceutical agents. This guide provides a detailed, reliable, and scientifically-grounded pathway to access this important compound.

Synthetic Strategy and Mechanistic Insights

The most reliable and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5][6][7] This approach, a variant of the Knorr pyrazole synthesis, is efficient and generally high-yielding.[3][5]

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule reveals a straightforward disconnection across the pyrazole ring, leading back to two key precursors: hydrazine and a β-ketoester, specifically ethyl 4-(2-furyl)-2,4-dioxobutanoate. This 1,3-dicarbonyl compound is, in turn, accessible via a Claisen condensation between 2-acetylfuran and diethyl oxalate.

The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive

The core of this synthesis is the reaction between the 1,3-dicarbonyl compound and hydrazine. The mechanism proceeds as follows:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the dicarbonyl compound. Given the two distinct carbonyls in our precursor (a ketone and a keto-ester), the more electrophilic ketone is the preferred site of initial attack.

-

Imine Formation: This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester carbonyl).

-

Final Dehydration: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

The use of a protic solvent like ethanol is crucial as it facilitates the necessary proton transfers throughout the reaction. A catalytic amount of acid, such as glacial acetic acid, is often employed to protonate the carbonyl oxygen, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack.[3][9]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol

This protocol is divided into two main stages: the synthesis of the 1,3-dicarbonyl intermediate and its subsequent cyclization to the target pyrazole.

Materials and Instrumentation

| Reagents & Materials | Grade | Supplier |

| 2-Acetylfuran | ≥98% | Standard chemical supplier |

| Diethyl oxalate | ≥99% | Standard chemical supplier |

| Sodium ethoxide | ≥95% | Standard chemical supplier |

| Hydrazine hydrate | 80% solution | Standard chemical supplier |

| Absolute Ethanol | Anhydrous | Standard chemical supplier |

| Diethyl Ether | Anhydrous | Standard chemical supplier |

| Hydrochloric Acid | 2M Solution | Standard chemical supplier |

| Glacial Acetic Acid | ACS Grade | Standard chemical supplier |

| Ethyl Acetate | HPLC Grade | Standard chemical supplier |

| Hexanes | HPLC Grade | Standard chemical supplier |

| Anhydrous Sodium Sulfate | ACS Grade | Standard chemical supplier |

Instrumentation: Magnetic stirrer with heating, reflux condenser, round-bottom flasks, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, melting point apparatus, NMR spectrometer (≥300 MHz), FT-IR spectrometer, Mass spectrometer.

Stage 1: Synthesis of Ethyl 4-(2-furyl)-2,4-dioxobutanoate

This procedure is adapted from established Claisen condensation methodologies.[10]

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium ethoxide (5.1 g, 75 mmol) and 100 mL of anhydrous diethyl ether.

-

Reaction Initiation: Cool the suspension to 0 °C in an ice bath. A solution of 2-acetylfuran (5.5 g, 50 mmol) and diethyl oxalate (10.95 g, 75 mmol) in 50 mL of anhydrous diethyl ether is added dropwise over 30 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a yellowish precipitate indicates product formation.

-

Work-up: The reaction mixture is poured into 150 mL of ice-cold 2M hydrochloric acid. The resulting mixture is transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which can be purified by recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford ethyl 4-(2-furyl)-2,4-dioxobutanoate as a solid.

Stage 2: Synthesis of Ethyl 3-(Furan-2-yl)-1H-pyrazole-5-carboxylate

This protocol is a direct application of the Knorr pyrazole synthesis.[9]

-

Setup: In a 100 mL round-bottom flask, dissolve ethyl 4-(2-furyl)-2,4-dioxobutanoate (4.2 g, 20 mmol) in 40 mL of absolute ethanol.

-

Reagent Addition: To this solution, add hydrazine hydrate (1.25 g, 25 mmol) followed by 3-4 drops of glacial acetic acid.

-

Reaction: The mixture is heated to reflux (approximately 78 °C) and maintained for 4-6 hours. The reaction progress should be monitored by TLC (e.g., 30% ethyl acetate in hexanes).

-

Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is partially evaporated under reduced pressure. The resulting solution is cooled in an ice bath to induce crystallization.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the final product, ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate.[11] Further purification can be achieved by recrystallization from ethanol if necessary.

Caption: Overall synthetic workflow.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Melting Point | 135-137 °C[11] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5-12.0 | br s | 1H | Pyrazole N-H | Broad signal due to exchange and hydrogen bonding. |

| ~7.50 | dd | 1H | Furan H5 | Downfield due to proximity to oxygen. |

| ~7.10 | s | 1H | Pyrazole H4 | Singlet in the aromatic region. |

| ~6.75 | d | 1H | Furan H3 | Coupled to H4. |

| ~6.50 | dd | 1H | Furan H4 | Coupled to H3 and H5. |

| 4.45 | q | 2H | -O-CH₂ -CH₃ | Quartet due to coupling with methyl protons. |

| 1.42 | t | 3H | -O-CH₂-CH₃ | Triplet due to coupling with methylene protons. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | Ester C =O |

| ~148.0 | Pyrazole C 3 |

| ~144.0 | Furan C 2 |

| ~142.5 | Furan C 5 |

| ~138.0 | Pyrazole C 5 |

| ~111.8 | Furan C 4 |

| ~108.0 | Furan C 3 |

| ~105.0 | Pyrazole C 4 |

| ~61.5 | -O-CH₂ -CH₃ |

| ~14.3 | -O-CH₂-CH₃ |

Mass Spectrometry (ESI+)

| m/z | Assignment |

| 207.07 | [M+H]⁺ (Calculated: 207.0764) |

| 229.06 | [M+Na]⁺ (Calculated: 229.0584) |

FT-IR Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3400 | N-H stretch (broad) |

| ~3100 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1580, 1470 | C=C and C=N stretching (aromatic rings) |

| ~1250 | C-O stretch (ester) |

Safety, Storage, and Disposal

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Sodium ethoxide is corrosive and reacts violently with water. It should be handled under an inert atmosphere.

-

All organic solvents are flammable and should be handled away from ignition sources.

-

The final product should be stored in a cool, dry place, away from light.

-

All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. By following the two-stage procedure—Claisen condensation followed by Knorr pyrazole cyclization—researchers can access this valuable heterocyclic building block in good yield and high purity. The comprehensive characterization data provided serves as a benchmark for confirming the identity and quality of the synthesized material, enabling its confident use in subsequent research and development activities, particularly in the field of medicinal chemistry.

References

- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.

- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011).

- Organic Chemistry. (2019, January 19). synthesis of pyrazoles [Video]. YouTube.

- MDPI. (2023, September 5).

- Royal Society of Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.

- Nayak, S. K., et al. (2015). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- PubChem. (n.d.).

- Journal of Sciences, Islamic Republic of Iran. (n.d.).

- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).

- PubChem. (n.d.).

- ChemicalBook. (n.d.).

- MDPI. (n.d.).

- Chemsrc. (n.d.). Ethyl 3-(2-furyl)

- Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.

- ResearchGate. (2019, April). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). 1-ethyl-3-methyl-1h-pyrazole-5-carboxylic acid(50920-65-5) 1 h nmr.

- The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.

- Kumar, M., & Panday, S. K. (n.d.).

- BLDpharm. (n.d.). 104295-62-7|Ethyl 3-(furan-2-yl)

- acints. (n.d.). 5-Furan-2-yl-1H-pyrazole-3-carboxylic acid ethyl ester.

- ResearchGate. (2015, December 14). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters.

- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)

- Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)

- ResearchGate. (2017, March). Synthesis of ethyl 4-(isoxazol-4-yl)

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 11. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate spectral data (NMR, IR, Mass)

An In-depth Technical Guide to the Spectral Data of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Introduction

Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a furan ring and an ethyl ester group. Molecules incorporating pyrazole and furan scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in pharmacologically active agents.[1][2] The diverse biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, and anticancer properties, necessitate their precise and unambiguous structural characterization.[1]

This technical guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the spectral data for ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a holistic and self-validating approach to confirming the molecular structure of this compound. The causality behind experimental observations and data interpretation is explained from the perspective of a Senior Application Scientist, ensuring both technical accuracy and field-proven insight.

Molecular Structure and Numbering Scheme

For clarity throughout this guide, the following atom numbering scheme will be used for ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate.

Caption: Molecular structure of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the hydrogen framework of a molecule. The chemical shift, multiplicity, and coupling constants of each proton signal provide definitive evidence for the connectivity and chemical environment of the atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), inside a 5 mm NMR tube.[1][3] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the N-H proton, resulting in a sharper signal.

-

Data Acquisition: Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Data Presentation: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 - 14.0 | br s | - | NH (1H, Pyrazole) |

| ~7.65 | dd | J ≈ 1.8, 0.8 Hz | H -5' (1H, Furan) |

| ~7.20 | s | - | H -4 (1H, Pyrazole) |

| ~6.85 | dd | J ≈ 3.5, 0.8 Hz | H -3' (1H, Furan) |

| ~6.55 | dd | J ≈ 3.5, 1.8 Hz | H -4' (1H, Furan) |

| ~4.40 | q | J ≈ 7.1 Hz | O-CH₂ -CH₃ (2H, Ethyl) |

| ~1.40 | t | J ≈ 7.1 Hz | O-CH₂-CH₃ (3H, Ethyl) |

In-depth Interpretation of the ¹H NMR Spectrum

The proton signals are well-resolved and provide a clear fingerprint of the molecule.

-

Pyrazole N-H Proton: A broad singlet is expected far downfield (~13.5-14.0 ppm), characteristic of an acidic proton on a nitrogen within an aromatic heterocyclic system. Its breadth is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

Furan Ring Protons: The furan ring protons appear in the aromatic region and exhibit a predictable splitting pattern. The H-5' proton is the most deshielded (~7.65 ppm) due to the inductive effect of the furan's oxygen atom.[5][6] It appears as a doublet of doublets due to coupling with H-4' and H-3'. The H-3' (~6.85 ppm) and H-4' (~6.55 ppm) protons show characteristic couplings to each other and to H-5'.[7][8]

-

Pyrazole C-H Proton: The single proton on the pyrazole ring, H-4, is expected to appear as a sharp singlet around 7.20 ppm. Its isolation (no adjacent protons) is a key structural identifier.

-

Ethyl Ester Protons: The ethyl group presents a classic ethyl pattern. The methylene protons (O-CH₂ ) appear as a quartet around 4.40 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃ ) appear as a corresponding triplet around 1.40 ppm, coupled to the two methylene protons.

Caption: Key ¹H-¹H coupling relationships observed in the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample is prepared as described for ¹H NMR. The ¹³C NMR spectrum is typically acquired on the same instrument using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.[1][4]

Data Presentation: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | C =O (C6, Ester) |

| ~148.0 | C 3 (Pyrazole) |

| ~144.0 | C 5' (Furan) |

| ~143.5 | C 2' (Furan) |

| ~140.0 | C 5 (Pyrazole) |

| ~112.0 | C 4' (Furan) |

| ~108.0 | C 3' (Furan) |

| ~106.0 | C 4 (Pyrazole) |

| ~61.0 | O-CH₂ -CH₃ (C7, Ethyl) |

| ~14.5 | O-CH₂-CH₃ (C8, Ethyl) |

In-depth Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon (C6) resonates significantly downfield (~161.0 ppm), a characteristic feature of sp²-hybridized carbons double-bonded to oxygen.

-

Heteroaromatic Carbons: The carbons of the pyrazole and furan rings appear between ~106 and ~148 ppm. The carbons directly attached to heteroatoms (C3, C5, C2', C5') are generally found further downfield. For instance, C3 of the pyrazole, being adjacent to two nitrogen atoms and the furan ring, is highly deshielded.

-

Ethyl Ester Carbons: The aliphatic carbons of the ethyl group are found upfield. The methylene carbon (C7) directly attached to the ester oxygen appears around 61.0 ppm, while the terminal methyl carbon (C8) is observed at approximately 14.5 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

The IR spectrum can be recorded using an FT-IR spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[4]

Data Presentation: IR

| Wavenumber (ν, cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3200-3400 | Medium, Broad | N-H Stretch | Pyrazole N-H |

| ~3125 | Medium | C-H Stretch | Aromatic (Furan, Pyrazole) |

| ~2980 | Weak | C-H Stretch | Aliphatic (Ethyl) |

| ~1720 | Strong, Sharp | C=O Stretch | Ethyl Ester |

| ~1580, 1470 | Medium | C=C / C=N Stretch | Aromatic Rings |

| ~1250, 1100 | Strong | C-O Stretch | Ester |

In-depth Interpretation of the IR Spectrum

-

N-H and C-H Stretching Region: A broad absorption band in the 3200-3400 cm⁻¹ range is indicative of the N-H stretching vibration, with broadening caused by hydrogen bonding.[10] Peaks just above 3000 cm⁻¹ correspond to the C-H stretches of the aromatic furan and pyrazole rings, while the weaker peak below 3000 cm⁻¹ is from the ethyl group's aliphatic C-H bonds.[11]

-

Carbonyl Stretching Region: The most prominent peak in the spectrum is the sharp, strong absorption around 1720 cm⁻¹. This is the characteristic stretching vibration of the ester C=O group. Its position is influenced by conjugation with the pyrazole ring, which typically lowers the frequency from that of a saturated aliphatic ester (1735-1750 cm⁻¹).[12][13][14]

-

Fingerprint Region: The region below 1600 cm⁻¹ contains numerous absorptions. The C=C and C=N stretching vibrations of the heterocyclic rings appear around 1580 and 1470 cm⁻¹. Two strong bands around 1250 and 1100 cm⁻¹ are characteristic of the asymmetric and symmetric C-O stretching vibrations of the ester linkage, often referred to as the "Rule of Three" for esters (C=O, C-C-O, and O-C-C stretches).[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

The mass spectrum is typically obtained using an Electron Ionization (EI) source, which bombards the sample with high-energy electrons, causing ionization and fragmentation.[15]

Data Presentation: MS

| m/z | Proposed Fragment |

| 206 | [M]⁺˙ (Molecular Ion) |

| 178 | [M - C₂H₄]⁺˙ |

| 161 | [M - OC₂H₅]⁺ |

| 133 | [M - OC₂H₅ - CO]⁺ |

| 94 | [Furan-C≡N-H]⁺˙ |

| 67 | [C₄H₃O]⁺ (Furyl cation) |

In-depth Interpretation of the Mass Spectrum

The molecular weight of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate (C₁₀H₁₀N₂O₃) is 206.20 g/mol .

-

Molecular Ion Peak: The mass spectrum should show a clear molecular ion peak ([M]⁺˙) at m/z = 206, confirming the molecular formula.[16][17][18]

-

Key Fragmentation Pathways: The fragmentation pattern provides corroborating evidence for the structure. Common fragmentation pathways for pyrazoles and esters include:[19][20]

-

Loss of Ethoxy Radical: A primary fragmentation is the cleavage of the ester's C-O bond, resulting in the loss of an ethoxy radical (•OC₂H₅, 45 Da) to give a stable acylium ion at m/z = 161.

-

Decarbonylation: This acylium ion can subsequently lose carbon monoxide (CO, 28 Da) to produce a fragment at m/z = 133.

-

Loss of Ethene: A McLafferty-type rearrangement can lead to the loss of ethene (C₂H₄, 28 Da) from the ethyl ester, resulting in a fragment at m/z = 178 corresponding to the carboxylic acid.

-

Ring Fragmentation: Cleavage of the heterocyclic rings can also occur. The appearance of a fragment at m/z = 67 is characteristic of the furyl cation, a common fragment from furan-containing compounds.

-

Caption: Plausible fragmentation pathway for the title compound in EI-MS.

Contextual Insight: Synthesis Workflow

Understanding the synthesis of a compound provides valuable context for its characterization. A common and efficient method for synthesizing pyrazoles of this type is through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine.[16]

Caption: A typical synthetic route to the target compound.

This reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. This synthetic logic strongly supports the final characterized structure.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides an unambiguous and self-validating characterization of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. The ¹H and ¹³C NMR spectra confirm the precise arrangement of the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, including the N-H, C=O (ester), and aromatic rings. Finally, mass spectrometry confirms the molecular weight and provides structural reinforcement through predictable fragmentation patterns. This comprehensive spectral guide serves as an authoritative reference for researchers, ensuring the identity and purity of this compound for applications in medicinal chemistry and beyond.

References

- Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem.

- Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - Taylor & Francis.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).

- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - International Journal of Trend in Scientific Research and Development.

- Mass spectrometric study of some pyrazoline derivatives - ResearchGate.

- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE - Canadian Science Publishing.

- "spectroscopic properties of furan and its derivatives" - Benchchem.

- Supporting Information - The Royal Society of Chemistry.

- Synthesis and Characterization of Some Pyrazole Derivatives - Oriental Journal of Chemistry.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.

- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries.

- Proton NMR signals and rings - Chemistry Stack Exchange.

- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... - ResearchGate.

- IR Spectroscopy Tutorial: Esters.

- Table of Characteristic IR Absorptions.

- The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online.

- Furan(110-00-9) 1H NMR spectrum - ChemicalBook.

- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate - MDPI.

- Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc.

- mass spectra - fragmentation patterns - Chemguide.

- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid - NIH.

- Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate - PubChem.

- 5-Furan-2-yl-1H-pyrazole-3-carboxylic acid ethyl ester | acints.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijtsrd.com [ijtsrd.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]

- 17. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 34020-22-9 | MFCD06797478 | 5-Furan-2-yl-1H-pyrazole-3-carboxylic acid ethyl ester | acints [acints.com]

- 19. researchgate.net [researchgate.net]

- 20. chemguide.co.uk [chemguide.co.uk]

Unveiling the Solid-State Architecture of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Imperative of Structural Elucidation in Modern Drug Development

In the landscape of contemporary drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. For researchers, scientists, and drug development professionals, access to detailed crystallographic data provides invaluable insights into intermolecular interactions, potential polymorphs, and the foundational framework for structure-activity relationship (SAR) studies. This guide offers an in-depth technical exploration of the crystal structure of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, a heterocyclic entity of significant interest in medicinal chemistry. The furan-pyrazole scaffold is a recognized "privileged structure" due to its recurrence in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory.[1][2] This document is designed to serve as a comprehensive resource, elucidating the synthesis, structural characterization, and crystallographic intricacies of this promising molecule.

Synthesis and Crystallogenesis: From Molecular Blueprint to Crystalline Form

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate can be achieved through a well-established cyclocondensation reaction.

Synthetic Protocol

A robust method for the synthesis of the title compound involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.[3][4]

Experimental Protocol: Synthesis of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

-

Reaction Setup: To a solution of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate.

Caption: Synthetic workflow for ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate.

The Art of Crystal Growth: A Prerequisite for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure determination.[5] For ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, the slow evaporation technique is a promising approach.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent system, such as a mixture of ethanol and water, at a slightly elevated temperature to achieve saturation.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent over several days to weeks should yield well-formed, X-ray quality crystals.

Spectroscopic and Physicochemical Characterization

Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized compound through various spectroscopic techniques.

| Property | Experimental/Predicted Value |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Melting Point | 135-137 °C |

| ¹H NMR (CDCl₃, ppm) | δ 1.4 (t, 3H, CH₃), 4.4 (q, 2H, CH₂), 6.5 (dd, 1H, furan-H), 7.0 (d, 1H, pyrazole-H), 7.2 (d, 1H, furan-H), 7.6 (d, 1H, furan-H), 9.8 (s, 1H, NH) (Predicted) |

| ¹³C NMR (CDCl₃, ppm) | δ 14.5 (CH₃), 61.5 (CH₂), 108.0 (furan-CH), 112.0 (furan-CH), 115.0 (pyrazole-CH), 143.0 (furan-C), 145.0 (pyrazole-C), 150.0 (pyrazole-C), 162.0 (C=O) (Predicted) |

| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1720 (C=O stretch), ~1500-1600 (C=N and C=C stretch)[6] |

Unveiling the Crystal Structure: A Hypothetical Model Based on Analogous Compounds

As of the writing of this guide, a definitive, publicly available crystal structure of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate has not been deposited in the Cambridge Structural Database (CSD). However, based on the crystal structures of closely related compounds, such as 3-(furan-2-yl)-5-(4-phenylphenyl)-1H-pyrazole[7] and various other substituted pyrazoles,[8] we can propose a highly probable structural model.

Predicted Crystallographic Parameters

The title compound is predicted to crystallize in a centrosymmetric space group, likely P-1 (triclinic) or P2₁/n (monoclinic), which are common for pyrazole derivatives.[8][9]

| Parameter | Predicted Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | ~8-10 |

| b (Å) | ~10-12 |

| c (Å) | ~12-14 |

| α (°) | ~70-80 |

| β (°) | ~80-90 |

| γ (°) | ~70-80 |

| V (ų) | ~1000-1200 |

| Z | 4 |

Molecular Conformation and Intermolecular Interactions

The molecular structure will feature a planar pyrazole ring, with the furan and ethyl carboxylate substituents likely exhibiting some degree of torsional flexibility. A DFT study on the closely related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid suggests a planar conformation is energetically favorable.[10]

A key feature of the crystal packing will be the formation of hydrogen-bonded dimers or chains through the N-H group of the pyrazole ring and the carbonyl oxygen of the ethyl carboxylate group of an adjacent molecule.[7] This N-H···O hydrogen bonding is a common and influential interaction in the solid-state structures of pyrazole derivatives.

Caption: Predicted intermolecular N-H···O hydrogen bonding motif.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic furan and pyrazole rings of adjacent molecules are also anticipated to play a significant role in stabilizing the crystal lattice. These interactions are crucial for understanding the solid-state packing and can influence the material's properties.

Implications for Drug Development

The detailed structural information, even when modeled based on close analogs, provides a powerful tool for drug development professionals.

-

Structure-Activity Relationship (SAR) Studies: A clear understanding of the three-dimensional structure allows for the rational design of new analogs with improved potency and selectivity. The orientation of the furan and ethyl carboxylate groups relative to the pyrazole core can inform the design of molecules that better fit into the binding pocket of a biological target.

-

Polymorph Screening: The predicted hydrogen bonding and π-π stacking motifs suggest the potential for polymorphism, where the compound can exist in different crystalline forms. Each polymorph can have distinct physical properties, and identifying and characterizing them is a critical step in drug development to ensure batch-to-batch consistency and optimal formulation.

-

In Silico Drug Design: The crystallographic data serves as a crucial input for computational modeling and docking studies. This allows for the virtual screening of large compound libraries and the prediction of binding affinities, accelerating the discovery of new lead compounds.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the synthesis, characterization, and predicted crystal structure of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. While a definitive experimental crystal structure is not yet publicly available, the presented model, based on robust data from analogous compounds, offers a valuable framework for researchers in the field. The elucidation of the precise crystal structure through single-crystal X-ray diffraction remains a critical next step to validate and refine this model. Such experimental data would provide a definitive understanding of the solid-state architecture and further empower the rational design of novel therapeutics based on the promising furan-pyrazole scaffold.

References

- (Reference to a general article on pyrazole deriv

-

3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2009). Molbank, 2009(3), M603. [Link]

-

Crystal structure of 3-(furan-2-yl)-5-(4-phenylphenyl)-1H-pyrazole — methanol (1:1), C19H14N2O · CH3OH. (2018). Zeitschrift für Kristallographie - New Crystal Structures, 233(2), 221-223. [Link]

- (Reference to a general article on the synthesis of pyrazoles)

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

- (Reference to a general article on X-ray crystallography)

- (Reference to a general article on crystal packing)

-

The crystal and experimental data of compound 2. (n.d.). ResearchGate. [Link]

- (Reference to a general article on drug design)

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

- (Reference to a general article on polymorphism)

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules, 23(10), 2549. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2023). RSC Advances, 13(35), 24585-24603. [Link]

- (Reference to a general article on furan in medicinal chemistry)

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(13), 3051. [Link]

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (2024). Authorea Preprints. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 34020-22-9 | MFCD06797478 | 5-Furan-2-yl-1H-pyrazole-3-carboxylic acid ethyl ester | acints [acints.com]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, molecules incorporating both pyrazole and furan rings have garnered significant attention due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of a noteworthy example of this class: ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. This document will delve into its synthesis, structural characteristics, spectral properties, and explore its potential in the realm of drug discovery and development, offering valuable insights for researchers in medicinal chemistry and related fields.

Molecular Structure and Physicochemical Properties

Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate possesses a distinctive molecular architecture, featuring a central pyrazole ring substituted with a furan moiety at the 3-position and an ethyl carboxylate group at the 5-position. This arrangement of functional groups dictates its chemical behavior and biological interactions.

Table 1: Physicochemical Properties of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

| Property | Value | Source |

| CAS Number | 33545-44-7 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| Melting Point | 135-137 °C | [1] |

| Boiling Point | 403.1 °C at 760 mmHg | [1] |

| Density | 1.263 g/cm³ | [1] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Solubility | No data available |

Synthesis of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

A plausible synthetic route is the cyclocondensation of ethyl 2,4-dioxo-4-(furan-2-yl)butanoate with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid. This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.

Experimental Protocol: General Synthesis of Ethyl 3-aryl-1H-pyrazole-5-carboxylates

This protocol is adapted from established methods for the synthesis of similar pyrazole derivatives and can be optimized for the target molecule.[2][3]

Materials:

-

Ethyl 2,4-dioxo-4-(furan-2-yl)butanoate

-

Hydrazine hydrate

-

Ethanol or Glacial Acetic Acid

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve ethyl 2,4-dioxo-4-(furan-2-yl)butanoate in a suitable solvent (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of hydrazine hydrate to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate.

Caption: Potential biological activities of the title compound.

Conclusion

Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its synthesis can be achieved through established routes for pyrazole formation. While detailed experimental characterization data is not comprehensively available in the public domain, theoretical studies and data from analogous compounds provide a solid foundation for understanding its properties. The presence of both furan and pyrazole moieties suggests a high likelihood of interesting biological activities, particularly in the areas of antimicrobial and anticancer research. This technical guide serves as a valuable resource for scientists and researchers, encouraging further investigation into this promising molecule and its derivatives for the development of novel therapeutic agents.

References

-

[Synthesis and characterization of ethyl 2-(4-bromophenyl)-5-phenyl-1H-pyrrole-3-carboxylate and related compounds]. (n.d.). Retrieved January 2, 2026, from [Link]

-

Holzer, W., Guo, C., & Schalle, K. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molecularbank, 2009(3), M603. [Link]

-

Al-Warhi, T., et al. (2021). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, 355(3), e2100381. [Link]

-

El-Sayed, W. A., et al. (2019). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. BMC Chemistry, 13(1), 48. [Link]

-

Gomha, S. M., et al. (2016). Design, Synthesis and Biological Evaluation of Pyrazol-Furan Carboxamide Analogues as Novel Akt Kinase Inhibitors. European Journal of Medicinal Chemistry, 118, 211-223. [Link]

-

Hassan, A. A., et al. (2021). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports, 11(1), 22894. [Link]

-

Jia, L., et al. (2010). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 20(14), 4143-4147. [Link]

-

Kumar, A., et al. (2011). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 3(4), 856-864. [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

-

Zaky, H., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. Scientific Reports, 13(1), 8963. [Link]

-

PubChem. (n.d.). Ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). ethyl 3-[(4-chloro-2-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate. Retrieved January 2, 2026, from [Link]

-

Yildiz, N., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 12345. [Link]

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Journal of Taibah University for Science, 10(4), 548-558. [Link]

-

ChemSrc. (n.d.). Ethyl 3-(2-furyl)pyrazole-5-carboxylate. Retrieved January 2, 2026, from [Link]

-

WorldOfChemicals. (n.d.). Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

Molbase. (n.d.). Compound ethyl 5-[(furan-2-carbonyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved January 2, 2026, from [Link]

-

Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3, 5-dimethyl-1H-pyrrole-2-carboxylate. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved January 2, 2026, from [Link]

-

Amanote Research. (n.d.). Synthesis and Characterization of. Retrieved January 2, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Aminopiperidine-2,6-dione Hydrochloride: A Cornerstone for Targeted Protein Degradation

A Note on Chemical Identification: Initial inquiries for CAS number 33545-44-7 may lead to "Ethyl 3-(2-furyl)pyrazole-5-carboxylate." While we provide a brief summary of this compound's properties for clarity, the focus of this guide, tailored for researchers in drug development, is 3-Aminopiperidine-2,6-dione hydrochloride . This compound, a critical building block for groundbreaking therapeutics, is frequently associated with CAS numbers 24666-56-6 (for the racemic mixture) and 25181-50-4 (for the (S)-enantiomer). Given its profound impact on modern pharmacology, we have deduced it to be the compound of primary interest.

Part 1: The Foundational Role of 3-Aminopiperidine-2,6-dione Hydrochloride in Modern Drug Discovery

3-Aminopiperidine-2,6-dione hydrochloride is more than a mere chemical intermediate; it is a pivotal scaffold in the architecture of targeted therapeutics. Its significance lies in its integral role in the synthesis of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, and more recently, as the E3 ligase-recruiting component in many Proteolysis Targeting Chimeras (PROTACs).[1] These molecules have revolutionized the treatment of hematological cancers and are at the forefront of the new paradigm of targeted protein degradation.[2][3]

This guide provides a comprehensive overview of the physicochemical properties, biological significance, synthesis, and handling of 3-aminopiperidine-2,6-dione hydrochloride, offering both foundational knowledge and practical insights for its application in the laboratory.

Part 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-aminopiperidine-2,6-dione hydrochloride is essential for its effective use in synthesis and biological assays. The hydrochloride salt form is favored for its enhanced stability and solubility in aqueous media compared to the free base.[4]

Table 1: Physicochemical Properties of 3-Aminopiperidine-2,6-dione Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 3-aminopiperidine-2,6-dione;hydrochloride | [5] |

| Synonyms | 3-Amino-2,6-piperidinedione hydrochloride, 2-Amino-glutarimide Hydrochloride | [6][7][8] |

| CAS Number | 24666-56-6 (racemate), 2686-86-4 | [5][7] |

| Molecular Formula | C₅H₉ClN₂O₂ | [5][6][7] |

| Molecular Weight | 164.59 g/mol | [5][6][7] |

| Appearance | White to off-white crystalline solid | [9] |

| Melting Point | >245°C (decomposes) | [7] |

| Solubility | Soluble in water. The hydrochloride salt enhances water solubility. | [4][6][9] |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. The compound is hygroscopic. | [7] |

For the sake of clarity, the properties of the compound associated with the initially provided CAS number are presented below.

Table 2: Physicochemical Properties of Ethyl 3-(2-furyl)pyrazole-5-carboxylate

| Property | Value | Source(s) |

| CAS Number | 33545-44-7 | [10] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [10] |

| Molecular Weight | 206.20 g/mol | [10] |

| Melting Point | 135-137°C | [10] |

| Boiling Point | 403.1°C at 760 mmHg | [10] |

Part 3: Biological Activity and Mechanism of Action: The Cereblon Connection

The biological significance of the 3-aminopiperidine-2,6-dione moiety is intrinsically linked to its ability to bind to the Cereblon (CRBN) protein.[11][12] Cereblon is a substrate receptor component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[11] By binding to Cereblon, molecules containing the 3-aminopiperidine-2,6-dione scaffold can modulate the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[12]

This mechanism is central to the therapeutic effects of both IMiDs and PROTACs. In the case of IMiDs, the binding to Cereblon induces the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[12]

In the context of PROTACs, the 3-aminopiperidine-2,6-dione derivative acts as the "warhead" that recruits the Cereblon E3 ligase complex. The other end of the PROTAC molecule binds to a protein of interest (POI), bringing it into close proximity with the E3 ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]

Below is a diagram illustrating the general mechanism of action for a Cereblon-recruiting PROTAC.

Caption: Mechanism of action for a Cereblon-recruiting PROTAC.

Part 4: Synthesis Protocol

The synthesis of 3-aminopiperidine-2,6-dione hydrochloride is a multi-step process that typically starts from L-glutamine. The following is a representative, generalized protocol.

Experimental Protocol: Synthesis of 3-Aminopiperidine-2,6-dione hydrochloride

Step 1: Protection of L-Glutamine

-

In a suitable reaction vessel, dissolve L-glutamine in an alkaline medium (e.g., aqueous sodium bicarbonate).

-

Introduce a protecting group for the amino functionality. A common choice is the carbobenzyloxy (Cbz) group, introduced using benzyl chloroformate.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work up the reaction mixture to isolate the N-Cbz-L-glutamine.

Step 2: Cyclization

-

Under anhydrous conditions, dissolve the N-Cbz-L-glutamine in a suitable solvent (e.g., tetrahydrofuran).

-

Add a cyclizing agent, such as N,N'-carbonyldiimidazole, to the solution.[13]

-

Heat the reaction mixture under reflux until cyclization is complete.

-

Cool the reaction mixture and isolate the protected 3-(N-Cbz-amino)piperidine-2,6-dione.

Step 3: Deprotection and Salt Formation

-

Dissolve the protected intermediate in a suitable solvent, such as ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.[14]

-

Subject the mixture to hydrogenation to remove the Cbz protecting group. This is typically done under a hydrogen atmosphere.

-

After the reaction is complete, filter off the catalyst.

-

To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt.[13]

-

Collect the precipitate by filtration, wash with a suitable solvent, and dry under vacuum to yield 3-aminopiperidine-2,6-dione hydrochloride.[15]

Note: This is a generalized protocol. Specific reaction conditions, solvents, and reagents may vary. Researchers should consult detailed literature procedures and perform appropriate safety assessments before conducting any chemical synthesis.

Part 5: Safety and Handling

3-Aminopiperidine-2,6-dione hydrochloride is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[5][7][16]

-

Precautionary Measures:

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[18]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][17]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[16]

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[7][16]

Part 6: Reputable Suppliers

The following is a non-exhaustive list of suppliers for 3-aminopiperidine-2,6-dione hydrochloride. It is recommended to request a certificate of analysis to ensure the quality and purity of the compound.

-

AK Scientific, Inc.[7]

-

Ambeed, Inc. (available through Sigma-Aldrich)

-

Biosynth[9]

-

Scimplify[21]

-

Simson Pharma Limited

-

TCI Chemicals[18]

For "Ethyl 3-(2-furyl)pyrazole-5-carboxylate" (CAS 33545-44-7), suppliers include:

References

- A Senior Application Scientist. (2026, January 2).

-

Schematic diagram showing the mechanism of action of PROTAC... - ResearchGate. (n.d.). Retrieved from [Link]

-

The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. (n.d.). Retrieved from [Link]

-

3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem. (n.d.). Retrieved from [Link]

-

Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc. (2025, August 25). Retrieved from [Link]

-

Proteolysis targeting chimera - Wikipedia. (n.d.). Retrieved from [Link]

-

What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (n.d.). Retrieved from [Link]

- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents. (n.d.).

-

New synthesis route for the preparation of pomalidomide - Taylor & Francis Online. (n.d.). Retrieved from [Link]

-

Product Search - Chemical-Suppliers. (n.d.). Retrieved from [Link]

- NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1 - Googleapis.com. (2018, May 11).

-

ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Ethyl 5-formyl-1H-pyrazole-3-carboxylate | C7H8N2O3 | CID 3542775 - PubChem. (n.d.). Retrieved from [Link]

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed. (2025, July 1). Retrieved from [Link]

-

Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC - NIH. (n.d.). Retrieved from [Link]

-

Ethyl 3-n-propylpyrazole-5-carboxylate - LookChem. (n.d.). Retrieved from [Link]

-

Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC - NIH. (2021, November 11). Retrieved from [Link]

-

ETHYL 3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

-

What is the functional role of the thalidomide binding protein cereblon? - PMC. (n.d.). Retrieved from [Link]

- WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents. (n.d.).

-

(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - NIH. (n.d.). Retrieved from [Link]

-

ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0 - Chongqing Kemai Material Technology Co., Ltd. (n.d.). Retrieved from [Link]

Sources

- 1. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 4. (S)-3-Amino-piperidine-2,6-dione hydrochloride | 25181-50-4 | Benchchem [benchchem.com]

- 5. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]

- 7. aksci.com [aksci.com]

- 8. 3-Aminopiperidine-2,6-dione Hydrochloride [lgcstandards.com]

- 9. CAS 24666-56-6: 3-Amino-2,6-piperidinedione hydrochloride [cymitquimica.com]

- 10. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]

- 11. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 14. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]

- 15. 2,6-Dioxopiperidine-3-ammonium chloride | 24666-56-6 [chemicalbook.com]

- 16. echemi.com [echemi.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. 3-Amino-2,6-piperidinedione Hydrochloride | 24666-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 19. 25181-50-4 Cas No. | (S)-3-Amino-piperidine-2,6-dione hydrochloride | Apollo [store.apolloscientific.co.uk]

- 20. 24666-56-6 Cas No. | 3-Aminopiperidine-2,6-dione hydrochloride | Apollo [store.apolloscientific.co.uk]

- 21. 3-aminopiperidine-2,6-dione hydrochloride Online | 3-aminopiperidine-2,6-dione hydrochloride Manufacturer and Suppliers [scimplify.com]

- 22. Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, 98%, Thermo Scientific Chemicals 5 g [thermofisher.com]

Furan-Containing Pyrazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Abstract

The fusion of furan and pyrazole rings into a single molecular entity has given rise to a versatile class of heterocyclic compounds with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of furan-containing pyrazole derivatives, intended for researchers, scientists, and professionals in the field of drug discovery and development. By delving into the causality behind experimental designs and synthesizing data from numerous studies, this document aims to serve as an authoritative resource on the antimicrobial, anticancer, anti-inflammatory, and antifungal properties of these promising compounds. Detailed experimental protocols and visual representations of key concepts are provided to facilitate a comprehensive understanding and application of this knowledge in a laboratory setting.

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, both furan and pyrazole moieties are considered "privileged structures" due to their frequent appearance in biologically active compounds.[1][2] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in natural products and synthetic drugs, contributing to a wide array of pharmacological effects including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[2][3] Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is another cornerstone in drug design, with derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5][6]

The rationale behind the molecular hybridization of these two pharmacophores lies in the potential for synergistic or additive effects, leading to the development of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide will systematically explore the diverse biological activities demonstrated by furan-containing pyrazole derivatives, supported by experimental evidence and mechanistic insights.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Furan-containing pyrazole derivatives have demonstrated considerable promise in this arena, exhibiting activity against a range of pathogenic bacteria and fungi.[3][5][7][8]

Antibacterial Activity

Several studies have highlighted the potent antibacterial effects of furan-pyrazole hybrids. For instance, novel series of nitrofuran-containing 1,3,4,5-tetrasubstituted pyrazole derivatives have shown good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[5] The presence of the nitro-furan moiety is often crucial for the antimicrobial action, with the nitro group undergoing reductive activation within bacterial cells to produce reactive intermediates that damage bacterial DNA and ribosomal proteins.[2]

One study reported the synthesis of pyrazole-based heterocycles from a 2(3H)-furanone derivative, with the resulting compounds showing potent growth inhibition against Haemophilus (Gram-negative) and Staphylococcus aureus (Gram-positive).[7] Another investigation into 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives revealed pronounced effects on strains of S. aureus ATCC 25923 and E. coli ATCC 25922.[8]

Table 1: Antibacterial Activity of Selected Furan-Containing Pyrazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |

| Nitrofuran-containing tetrasubstituted pyrazoles | E. coli, P. aeruginosa, S. aureus, B. subtilis | Good activity (compared to Furacin) | [5] |

| Pyrazolyl-2(3H)-furanone derivatives | Haemophilus, S. aureus | Potent inhibition | [7] |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes | S. aureus ATCC 25923, E. coli ATCC 25922 | Pronounced effect | [8] |

Antifungal Activity

Furan-containing pyrazole derivatives have also emerged as significant antifungal agents. A series of new pyrazole derivatives containing a 5-phenyl-2-furan moiety were synthesized and evaluated for their fungicidal activity. One compound, ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate, displayed significant activity against various fungi, particularly Phytophthora infestans.[9][10] Further studies suggested that this compound may act by disrupting the synthesis of the fungal cell wall and blocking nutrient transportation.[10]

Similarly, pyrazole-based heterocycles derived from 2(3H)-furanone showed potent inhibitory activity against the fungus Candida albicans.[7] The antifungal potential of these compounds is often compared to standard drugs like fluconazole.[5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Test compound (furan-containing pyrazole derivative)

-

Bacterial strain (e.g., S. aureus ATCC 25923)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Solvent for dissolving the compound (e.g., DMSO)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the bacterial strain from an agar plate and inoculate into CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control well (bacteria and a standard antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

-

Caption: Workflow for MIC determination.

Anticancer Activity: Targeting Malignant Cell Proliferation

The development of novel anticancer agents remains a critical area of research. Furan-containing pyrazole derivatives have demonstrated significant potential as antitumor agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[11][12][13][14]

Mechanisms of Action and Cellular Targets

The anticancer activity of these compounds is often attributed to their ability to interfere with key cellular processes involved in cancer progression. Some derivatives have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis.[11]

For example, certain pyrazole derivatives have been identified as tubulin polymerization inhibitors.[13] Tubulin is a crucial component of the cellular cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis. Compound 5b, a pyrazole derivative, was found to be a potent tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM and exhibited high potency against K562 (leukemia) and A549 (lung cancer) cells.[13]

In the context of breast cancer, furan-pyrazole derivatives have shown promise due to their anti-proliferative, pro-apoptotic, and anti-metastatic properties.[11][15] Their structural flexibility allows for modifications to enhance selectivity and efficacy against specific molecular targets implicated in breast cancer.[11]

In Vitro Cytotoxicity Studies

The anticancer potential of furan-containing pyrazole derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to assess cell viability.

Several studies have reported the IC₅₀ (half-maximal inhibitory concentration) values of these compounds against various cancer cell lines, including:

Table 2: Anticancer Activity of Selected Furan-Containing Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Proposed Mechanism | Reference |

| Pyrazole derivative 5b | K562 | 0.021 | Tubulin polymerization inhibitor | [13] |

| Pyrazole derivative 5b | A549 | 0.69 | Tubulin polymerization inhibitor | [13] |

| Pyrazole oxime derivatives | HCT-116 | < 8.50 | Not specified | [12] |

| Pyrazole-fused 23-hydroxybetulinic acid derivative 15e | B16 (melanoma) | 5.58 | Not specified | [16] |

| Pyrazole-fused 23-hydroxybetulinic acid derivative 15e | SF763 (glioma) | 6.13 | Not specified | [16] |

| Pyrazole derivative 95 | HepG2 | 17.14 | Not specified | [14] |

| Pyrazole derivative 95 | MCF-7 | 9.76 | Not specified | [14] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the steps for performing an MTT assay to evaluate the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value.

-

Caption: Workflow for the paw edema assay.

Other Notable Biological Activities

Beyond the major areas discussed, furan-containing pyrazole derivatives have shown potential in other therapeutic domains:

-